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Compound of Interest

Compound Name:
2,4-Dichloro-6-(piperidin-1-

yl)pyrimidine

Cat. No.: B1321265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal

chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides

an in-depth analysis of the biological properties of these compounds, with a focus on their

anticancer and kinase inhibitory effects. This document summarizes key quantitative data,

details relevant experimental protocols, and visualizes implicated signaling pathways to serve

as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data
The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine

derivatives has been extensively evaluated against numerous cancer cell lines and protein

kinases. The following tables summarize the reported half-maximal inhibitory concentration

(IC50) and half-maximal growth inhibition (GI50) values, providing a comparative overview of

their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds
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Compound/Derivati
ve

Cancer Cell Line
Activity (IC50/GI50
in µM)

Reference
Compound

Compound 10a
HCT-116 (Colon

Carcinoma)
Highly Cytotoxic Vinblastine

Compound 10a

HepG-2

(Hepatocellular

Carcinoma)

Highly Cytotoxic Vinblastine

Pyrido[2,3-

d]pyrimidine 4

MCF-7 (Breast

Cancer)
0.57 Doxorubicin

Pyrido[2,3-

d]pyrimidine 11

MCF-7 (Breast

Cancer)
1.31 Doxorubicin

Pyrido[2,3-

d]pyrimidine 4
HepG2 (Liver Cancer) 1.13 Doxorubicin

Pyrido[2,3-

d]pyrimidine 11
HepG2 (Liver Cancer) 0.99 Doxorubicin

Pyrimidine-5-

carbonitrile 57

MCF-7 (Breast

Cancer)
3.37 Erlotinib

Pyrimidine-5-

carbonitrile 57
A549 (Lung Cancer) 3.04 Erlotinib

Pyrimidine-5-

carbonitrile 57

HepG-2

(Hepatocellular

Carcinoma)

4.14 Erlotinib

Pyrimidine-5-

carbonitrile 57

HCT-116 (Colorectal

Carcinoma)
2.4 Erlotinib

Indazol-pyrimidine 75 MCF-7, A549, Caco2 1.629 Staurosporine

Indazol-pyrimidine 76 MCF-7, A549, Caco2 1.841 Staurosporine

Pyrazolo[3,4-

d]pyrimidine 12c
UO-31 (Renal Cancer) 0.87 Sunitinib, Sorafenib
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Pyrazolo[3,4-

d]pyrimidine 15
MV4-11 (Leukemia) 0.127 -

Pyrazolo[3,4-

d]pyrimidine 15

OVCAR5 (Ovarian

Cancer)
0.150 -

Pyrazolo[3,4-

d]pyrimidinone 4a

HCT116 (Colorectal),

HepG2

(Hepatocellular)

Potent Roscovitine

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds
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Compound/Derivative Target Kinase
Inhibitory Activity (IC50 in
nM)

Compound 17 (Piperidinyl

aminopyrimidine)
IKK-2 1300

Benzamido-pyrimidine 16 IKK-2 40

Benzamido-pyrimidine 24 IKK-2 25

Pyrido[2,3-d]pyrimidine 4 PIM-1 11.4

Pyrido[2,3-d]pyrimidine 10 PIM-1 17.2

Pyrazolo[3,4-d]pyrimidinone 4a CDK2 210

N,4-Di(1H-pyrazol-4-

yl)pyrimidin-2-amine 15
CDK2 5

PD180970 (Pyrido[2,3-

d]pyrimidine)
p210Bcr-Abl (in vivo) 170

PD180970 (Pyrido[2,3-

d]pyrimidine)
p210Bcr-Abl (in vitro) 5

PD180970 (Pyrido[2,3-

d]pyrimidine)
Abl tyrosine kinase 2.2

Pyrazolo[3,4-d]pyrimidine 4 EGFR Tyrosine Kinase 54

Pyrazolo[3,4-d]pyrimidine 15 EGFR Tyrosine Kinase 135

Pyrazolo[3,4-d]pyrimidine 16 EGFR Tyrosine Kinase 34

Key Signaling Pathways
The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their

interaction with critical cellular signaling pathways, primarily those involved in inflammation and

cancer progression.

NF-κB Signaling Pathway
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The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity,

cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as

potent inhibitors of IκB kinase (IKK), a key enzyme in the canonical NF-κB pathway.[2][3]

Inhibition of IKK prevents the phosphorylation and subsequent degradation of IκBα, thereby

sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate

pro-inflammatory and pro-survival gene expression.[1][4]
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Caption: Inhibition of the NF-κB signaling pathway by piperidinyl pyrimidine scaffolds.

PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway

is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation

of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives

have been developed as inhibitors of PI3K and mTOR, demonstrating the potential of this

scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds

prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of

downstream effectors like mTOR, ultimately resulting in decreased cell proliferation and

survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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